REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].[H-].[Na+].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Br>C1COCC1>[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5] |f:1.2|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.67 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 40° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
it was quenched with water (2 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane (2×100 mL) and 1N HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phases were then removed
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution (100 mL), and saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude product (2.91 g) was then chromatographed
|
Type
|
WASH
|
Details
|
eluting under 10 psi of nitrogen pressure with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COCCCC#C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.1 mmol | |
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 33.5% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |